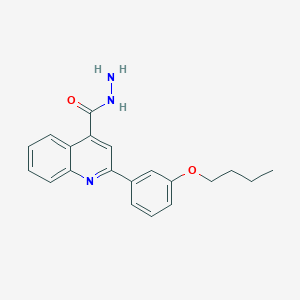

2-(3-Butoxyphenyl)quinoline-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Butoxyphenyl)quinoline-4-carbohydrazide is a biochemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.40 . It is intended for research use only .

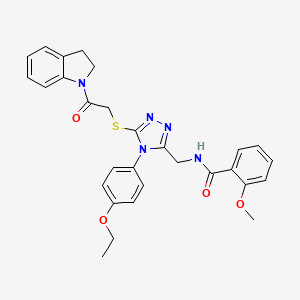

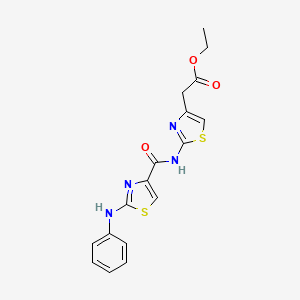

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a carbohydrazide group at the 4-position and a butoxyphenyl group at the 2-position .Applications De Recherche Scientifique

Synthesis of Quinoline Derivatives for Antimicrobial Activity

Quinoline-2-carbohydrazide derivatives have been synthesized and tested for their antimicrobial activities. For example, quinoline thiosemicarbazides were synthesized and evaluated for antimicrobial activity, indicating potential as therapeutic agents against microbial infections (Keshk et al., 2008). Similarly, quinoline derivatives containing an azole nucleus were prepared from quinaldic acid, converted to various derivatives, and exhibited good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).

Development of Antimicrobial Agents

Another study involved microwave-assisted synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, which were screened for antimicrobial properties. This approach highlighted the efficiency of microwave irradiation in synthesizing quinoline derivatives with enhanced antimicrobial properties (Bello et al., 2017).

Exploration of Biological Evaluation

Quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol rings have been synthesized and biologically evaluated, showing a wide spectrum of biodynamic activities. Such compounds have been suggested as potent therapeutic agents based on their in vitro antimicrobial assay results (Vaghasiya et al., 2014).

Antitubercular Activity

Additionally, novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized and demonstrated significant antibacterial and antitubercular activity, suggesting potential use in combating tuberculosis (Bodke et al., 2017).

Anticancer and Antifungal Agents

Further research into 8-hydroxyquinolone substituted 1,3,4-oxadiazole compounds revealed potential antibacterial and anticancer properties. The study involved synthesizing novel derivatives and testing them for their activities against cancer cell lines and bacteria, highlighting the diverse therapeutic applications of quinoline derivatives (Adimule et al., 2014).

Propriétés

IUPAC Name |

2-(3-butoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-2-3-11-25-15-8-6-7-14(12-15)19-13-17(20(24)23-21)16-9-4-5-10-18(16)22-19/h4-10,12-13H,2-3,11,21H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJARPOSGISVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2523856.png)

![5-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B2523857.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide](/img/structure/B2523861.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2523862.png)

![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2523864.png)